![molecular formula C18H17NO2 B095886 2-(9H-Carbazol-9-yl)ethyl methacrylate CAS No. 15657-91-7](/img/structure/B95886.png)
2-(9H-Carbazol-9-yl)ethyl methacrylate
Overview
Description
2-(9H-Carbazol-9-yl)ethyl methacrylate (CzEMA) is a carbazole-based monomer that has been the subject of various studies due to its interesting properties and applications. Carbazole derivatives are known for their photophysical properties and are often used in polymer synthesis for applications that require specific optical and electronic characteristics .
Synthesis Analysis
The synthesis of CzEMA involves chemical processes that have been well-documented in the literature. For instance, the monomer has been synthesized and characterized using techniques such as FT-IR, 1H-NMR, 13C-NMR, and melting point analysis . The synthesis process is crucial for ensuring the purity and consistency of the monomer, which in turn affects the properties of the resulting polymers.
Molecular Structure Analysis
The molecular structure of CzEMA and its polymers has been elucidated using various spectroscopic techniques. Two-dimensional NMR spectroscopy, including HSQC and HMBC, has been employed to assign the configurational sequences and to understand the microstructure of related polymers . These structural investigations are essential for correlating the molecular structure with the physical properties of the materials.
Chemical Reactions Analysis
CzEMA can undergo polymerization reactions to form polymers with specific properties. Electropolymerization of CzEMA onto carbon fiber microelectrodes has been studied, demonstrating the potential of this monomer in creating active electrode materials . Copolymerization with other monomers, such as methacrylic acid, has also been explored, resulting in copolymers with varying thermal and physical properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of CzEMA and its polymers have been extensively studied. For example, the thermal degradation of copolymers containing CzEMA has been analyzed, showing that these materials have higher thermal stability compared to their homopolymer counterparts . The photophysical properties of poly[2-(9-carbazolyl)ethyl methacrylate] films have been investigated, revealing efficient energy migration and carrier generation without the formation of excimers . Additionally, the thermal behavior, glass transition temperatures, and molecular weights of various polymers and copolymers derived from CzEMA have been characterized .
Scientific Research Applications
Photocatalysis and Sensing : 2-(9H-Carbazol-9-yl)ethyl methacrylate has been used to prepare hybrid composites with ZnO, demonstrating potential in photocatalysis and sensing applications. These materials showed enhanced fluorescence properties and could function as fluorescent chemosensors or photocatalysts for dyes (Jitaru et al., 2015).
Electropolymerization and Photoconductivity : This compound has been utilized in the synthesis of copolymers with photoconductivity properties. The synthesized copolymers showed improved film-forming ability and photoconductivity, which are essential for various electronic applications (Xuan, 2011; Xuan, 2009).
Photochromic Switching : Researchers have developed a photochromic switching copolymer using 2-(9H-Carbazol-9-yl)ethyl methacrylate. This copolymer exhibited reversible changes in fluorescent intensity and conductivity upon exposure to different light sources, indicating potential for light-responsive materials (Wang et al., 2007).
Fluorescent Copolymers : The compound has been employed in the synthesis of fluorescent, thermoresponsive copolymers, showing tunable lower critical solution temperatures and potential applications in smart materials (Lessard et al., 2012).
Antimicrobial Applications : Carbazole derivatives, including those synthesized from 2-(9H-Carbazol-9-yl)ethyl methacrylate, have been investigated for their antimicrobial properties, demonstrating potential in the development of new antimicrobial agents (Salih et al., 2016; Kaplancıklı et al., 2012).
Safety And Hazards
Future Directions
Polycarbazole and its derivatives encompass nitrogen-containing aromatic heterocyclic conducting polymers having excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability, which make them potential candidates in the field of nanodevices, rechargeable batteries, and electrochemical transistors .
properties
IUPAC Name |
2-carbazol-9-ylethyl 2-methylprop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c1-13(2)18(20)21-12-11-19-16-9-5-3-7-14(16)15-8-4-6-10-17(15)19/h3-10H,1,11-12H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCRXBGQWYLIHKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCN1C2=CC=CC=C2C3=CC=CC=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
29692-07-7 | |
Record name | 2-Propenoic acid, 2-methyl-, 2-(9H-carbazol-9-yl)ethyl ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29692-07-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID70364924 | |
Record name | 2-(9H-Carbazol-9-yl)ethyl methacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70364924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(9H-Carbazol-9-yl)ethyl methacrylate | |
CAS RN |
15657-91-7 | |
Record name | 2-(9H-Carbazol-9-yl)ethyl methacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70364924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(9H-Carbazol-9-yl)ethyl methacrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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